molecular formula C17H14N2O3S B2365430 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide CAS No. 864941-14-0

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide

Cat. No.: B2365430
CAS No.: 864941-14-0
M. Wt: 326.37
InChI Key: UDQNNABXZQHKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a thiophene ring substituted with a carboxamide group

Properties

IUPAC Name

2-[(3-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-14-9-11-5-3-2-4-10(11)8-13(14)16(21)19-17-12(15(18)20)6-7-23-17/h2-9H,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQNNABXZQHKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of 3-methoxynaphthalene-2-carboxylic acid with thiophene-3-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiophene carboxamide, including 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide, exhibit promising anticancer properties. A study demonstrated that certain thiophene derivatives showed significant activity against Hep3B liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves disruption of spheroid formation in cancer cell lines, suggesting potential for further development as anticancer agents .

Pain Management

This compound has been evaluated for its role as a cannabinoid receptor type 2 (CB2) agonist. Research has shown that compounds with similar structures can effectively produce analgesic effects in models of neuropathic and inflammatory pain. The activity was characterized through radioligand binding assays and pharmacokinetic studies, demonstrating selectivity for the CB2 receptor over the CB1 receptor, which is crucial for minimizing psychoactive effects associated with cannabinoid therapies .

Case Study 1: Anticancer Efficacy

In a specific study examining the anticancer properties of thiophene derivatives, this compound was found to significantly inhibit Hep3B cell growth by inducing cell cycle arrest at the G2/M phase. This was evidenced by morphological changes in treated spheroids compared to controls, highlighting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic efficacy of related thiophene carboxamide compounds demonstrated their ability to modulate pain pathways via CB2 receptor activation. The findings suggested that these compounds could serve as effective treatments for pain management without the side effects commonly associated with traditional analgesics .

Mechanism of Action

The mechanism of action of 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-2-carboxamide
  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]furan-3-carboxamide
  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]pyrrole-3-carboxamide

Uniqueness

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both naphthalene and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a thiophene ring, an amide linkage, and a methoxynaphthalene moiety, which contribute to its unique chemical properties. The structure can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene-based compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of thiophene derivatives have been extensively studied. In particular, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For example, a study highlighted that certain thiophene amide derivatives selectively induced apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntimicrobialModerateInhibition of cell wall synthesis
AnticancerHighInduction of apoptosis via caspase activation
AnalgesicModerateCB(2) receptor agonism

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to act as agonists for cannabinoid receptors, particularly CB(2), leading to analgesic effects in pain models .
  • Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
  • Cell Cycle Regulation : The induction of apoptosis in cancer cells suggests that the compound may affect cell cycle checkpoints, promoting cell death in malignant cells .

Case Studies

Several studies have evaluated the biological activity of thiophene derivatives, including this compound:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
  • Anticancer Evaluation : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis at lower concentrations than many traditional chemotherapeutics, indicating its potential as a novel anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.